4-Phenoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
4-Phenoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronate ester derivative featuring a benzaldehyde core substituted with a phenoxy group at the 4-position and a pinacol boronate ester at the 2-position. Its molecular formula is C₁₉H₂₁BO₄ (calculated from analogous structures in ), with a molecular weight of ~328.2 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality, enabling aryl-aryl bond formation in organic synthesis . It serves as a key intermediate in pharmaceuticals, materials science, and optoelectronic device fabrication .
Key properties include:
Properties
IUPAC Name |
4-phenoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO4/c1-18(2)19(3,4)24-20(23-18)17-12-16(11-10-14(17)13-21)22-15-8-6-5-7-9-15/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHPOMVWGMTRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Formation of the Boronic Ester: This step involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst such as palladium. The reaction is carried out under inert conditions to prevent oxidation.
Aldehyde Formation: The boronic ester is then reacted with a suitable aldehyde precursor under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-Phenoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: Formation of 4-Phenoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-Phenoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Phenoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The aldehyde group can undergo nucleophilic addition reactions, which are important in its reactivity and biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Reactivity
The compound’s reactivity and applications are highly dependent on substituents. Below is a comparative analysis with structurally similar boronate esters:
Table 1: Key Structural Analogs and Their Properties
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : Fluorine () and aldehyde groups enhance electrophilicity, improving reactivity in cross-couplings. For example, 3-fluoro-substituted analogs show faster Suzuki-Miyaura reaction rates .
- Electron-Donating Groups (EDGs): Methoxy () and phenoxy groups (target compound) stabilize the boronate ester but may reduce reaction rates due to decreased electrophilicity .
- Steric Effects : Bulky substituents (e.g., 5-chloro-3-ethoxy in ) lower yields by hindering catalyst access to the boronate .
Research Findings and Trends
- Cross-Coupling Efficiency: The target compound’s moderate yield (34%) reflects challenges in steric hindrance from the phenoxy group. Optimized conditions (e.g., ultrasound-assisted synthesis in ) improve yields to 27–42% .
- Material Science : Thiophene-based analogs () achieve higher electroluminescence efficiency (e.g., 76% yield in light-emitting devices) compared to benzene-core derivatives .
Biological Activity
4-Phenoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
- Molecular Formula : C19H29BN2O4
- Molecular Weight : 360.26 g/mol
- CAS Number : 787591-39-3
Synthesis
The synthesis of 4-Phenoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of phenolic compounds with boronic acids under controlled conditions. The general reaction pathway includes:
- Formation of the boronic ester.
- Coupling with the phenolic component.
- Final purification steps to yield the desired aldehyde product.
Antibacterial Activity
Research has demonstrated that compounds related to 4-Phenoxy derivatives exhibit significant antibacterial properties. For instance:
- MIC Values : Compounds similar to 4-Phenoxy derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 8 µg/mL against various strains of bacteria including Staphylococcus aureus and Mycobacterium species .
Anticancer Potential
Studies indicate that derivatives of this compound may possess anticancer properties:
- Cell Viability Assays : In vitro studies involving HepG2 liver tumor cells showed that certain derivatives can reduce cell viability significantly at concentrations as low as 20 mg/L after 48 hours of incubation .
The biological activity of 4-Phenoxy compounds is often attributed to their ability to interact with cellular pathways involved in cell proliferation and apoptosis. The dioxaborolane moiety is particularly noted for its role in enhancing the bioactivity of phenolic compounds.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of boron-containing compounds against multi-drug resistant strains:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 1 |
| Compound B | E. faecalis | 0.5 |
| Compound C | M. abscessus | 4 |
This table illustrates the promising antimicrobial activity exhibited by these compounds, suggesting potential therapeutic applications in treating resistant infections .
Evaluation of Cytotoxicity
In another investigation into the cytotoxic effects on cancer cell lines:
| Compound | Cell Line | Concentration (mg/L) | Viability (%) |
|---|---|---|---|
| Compound D | HepG2 | 20 | <20 |
| Compound E | HeLa | 10 | <30 |
These results indicate a significant reduction in cell viability at relatively low concentrations, highlighting the potential use of these compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
